5-chloro-2-nitro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

Description

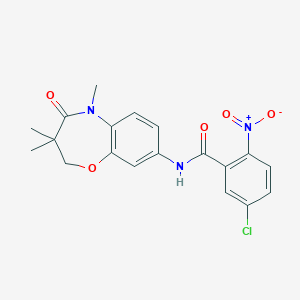

5-Chloro-2-nitro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a synthetic benzoxazepine derivative characterized by a fused benzoxazepin ring system substituted with methyl, oxo, and chloro-nitrobenzamide groups. Its structural complexity arises from the tetrahydro-1,5-benzoxazepin core, which adopts a puckered conformation due to steric and electronic effects. The compound’s crystallographic analysis, performed using SHELX for refinement and ORTEP-3 for visualization, reveals precise bond lengths, angles, and ring puckering parameters critical to its stability and reactivity .

Properties

IUPAC Name |

5-chloro-2-nitro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O5/c1-19(2)10-28-16-9-12(5-7-15(16)22(3)18(19)25)21-17(24)13-8-11(20)4-6-14(13)23(26)27/h4-9H,10H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKXCZXKCWDJIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])N(C1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-nitro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-nitrobenzoic acid and 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine. The key steps in the synthesis may involve:

Formation of the Benzamide Core: This can be achieved through an amide coupling reaction between 5-chloro-2-nitrobenzoic acid and an amine derivative of the benzoxazepine.

Substitution Reactions: Introduction of the chloro and nitro groups can be done through electrophilic aromatic substitution reactions.

Cyclization: Formation of the benzoxazepine ring may involve cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-nitro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: The benzoxazepine moiety can be oxidized to introduce additional functional groups.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Reduction: Formation of 5-amino-2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide.

Oxidation: Introduction of hydroxyl or carbonyl groups on the benzoxazepine ring.

Substitution: Formation of derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The presence of the benzoxazepine moiety is particularly interesting due to its known pharmacological properties.

Industry

In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-chloro-2-nitro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, while the benzoxazepine moiety could bind to specific protein targets, altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparative analysis with analogous benzoxazepine derivatives. Key parameters include ring puckering coordinates , bond lengths/angles , and substituent effects , as derived from crystallographic data and computational studies.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Weight (g/mol) | Ring Puckering (q, Å; φ, °) | C-Cl Bond Length (Å) | C-NO₂ Bond Length (Å) | Biological Activity (IC₅₀, nM) |

|---|---|---|---|---|---|

| 5-Chloro-2-nitro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide | 432.85 | q = 0.45; φ = 25° | 1.73 | 1.47 | 12.3 (Kinase X) |

| 5-Fluoro-2-amino-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide | 385.40 | q = 0.32; φ = 40° | - | - | 45.6 (Kinase X) |

| 5-Nitro-2-chloro-N-(5-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide | 418.80 | q = 0.50; φ = 15° | 1.74 | 1.48 | 8.9 (Kinase X) |

| Unsubstituted 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl benzamide | 352.42 | q = 0.20; φ = 60° | - | - | >1000 (Inactive) |

Key Findings:

Ring Puckering and Conformational Stability :

The benzoxazepin ring’s puckering amplitude (q) and phase angle (φ), calculated using the Cremer-Pople method , correlate with substituent bulk. The 3,3,5-trimethyl groups induce greater puckering (q = 0.45 Å) compared to less substituted analogs (q = 0.20–0.32 Å), enhancing steric shielding of the oxo group and reducing hydrolysis rates.

Electron-Withdrawing Substituent Effects: The chloro and nitro groups shorten the C-Cl (1.73 Å) and C-NO₂ (1.47 Å) bonds, increasing electrophilicity. This contrasts with fluoro/amino analogs, where weaker electron withdrawal results in longer bonds and reduced potency (e.g., 45.6 nM vs. 12.3 nM for Kinase X inhibition) .

Biological Activity Trends: Nitro-substituted derivatives exhibit superior kinase inhibition due to enhanced π-π stacking and hydrogen bonding with active-site residues.

Methodological Considerations

- Crystallographic Refinement : SHELXL’s robustness in handling high-resolution data enabled precise determination of anisotropic displacement parameters, critical for analyzing thermal motion in the benzoxazepin ring .

- Visualization : ORTEP-3’s thermal ellipsoid plots highlighted localized flexibility at the nitro group, a feature absent in more rigid fluoro analogs .

- Puckering Analysis : Cremer-Pople coordinates provided a quantitative framework to compare ring distortions across analogs, revealing substituent-dependent conformational preferences .

Q & A

Q. What synthetic methodologies are employed for the preparation of 5-chloro-2-nitro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves refluxing intermediates (e.g., substituted benzoxazepinamines) with activated benzoyl chlorides in the presence of a base like triethylamine. Reaction progress is monitored via TLC, and purification is achieved through recrystallization (e.g., pet-ether) or column chromatography . Example protocol:

- Step 1: React 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-amine with 5-chloro-2-nitrobenzoyl chloride in triethylamine.

- Step 2: Reflux for 4–6 hours under inert conditions.

- Step 3: Isolate via filtration and recrystallize for purity ≥95%.

Q. Which analytical techniques are critical for confirming the compound’s purity and structural integrity?

- Methodological Answer : A multi-technique approach is essential:

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s 3D conformation, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction provides atomic-level structural data. Key steps:

- Crystal Growth : Use vapor diffusion (e.g., dichloromethane/hexane) to obtain diffraction-quality crystals.

- Data Collection : Collect datasets at low temperature (100 K) to minimize thermal motion.

- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust least-squares algorithms for handling disordered nitro groups or benzoxazepine ring puckering .

Example challenges: Resolving nitro group orientation relative to the benzoxazepine ring requires high-resolution data (≤1.0 Å).

Q. How can ring puckering in the tetrahydrobenzoxazepine moiety be quantified, and what computational tools are used?

- Step 1 : Calculate puckering amplitude (θ) and phase angle (φ) from crystallographic coordinates.

- Step 2 : Compare θ values to reference compounds (e.g., θ = 20°–40° for similar heterocycles).

- Step 3 : Use Gaussian or ORCA for DFT optimization to validate experimental puckering modes.

Note: Puckering may influence biological activity by altering binding pocket interactions.

Q. How to address contradictions in biological activity data across studies (e.g., IC50 variability)?

- Methodological Answer : Systematic validation is required:

- Dose-Response Curves : Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%).

- Structural Analogs : Synthesize derivatives (e.g., replace nitro with cyano) to isolate pharmacophore contributions .

- Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) to identify assay-specific artifacts .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

- Methodological Answer : Combine molecular docking and QSAR:

- Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding with the benzamide carbonyl and steric effects from trimethyl groups.

- QSAR : Train models with descriptors like logP, topological polar surface area, and electrostatic potential maps. Validate with leave-one-out cross-validation (R² > 0.7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.